molecular formula C14H13ClO B1636048 3-Chloro-4'-methylbenzhydrol

3-Chloro-4'-methylbenzhydrol

Cat. No.: B1636048
M. Wt: 232.7 g/mol
InChI Key: RYQYUYPWBNYUNP-UHFFFAOYSA-N
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Description

3-Chloro-4'-methylbenzhydrol is a benzhydrol derivative characterized by a central carbon atom bonded to two aromatic rings. One ring features a chlorine substituent at the 3-position, while the other bears a methyl group at the 4'-position. This structural motif confers unique physicochemical properties, making it a compound of interest in pharmaceutical and materials chemistry. Benzhydrol derivatives are often utilized as intermediates in organic synthesis, chiral ligands, or bioactive molecules due to their stereochemical flexibility and aromatic stability . The chlorine and methyl groups influence electronic distribution, solubility, and steric hindrance, which are critical for reactivity and applications in catalysis or drug design.

Properties

Molecular Formula

C14H13ClO

Molecular Weight

232.7 g/mol

IUPAC Name

(3-chlorophenyl)-(4-methylphenyl)methanol

InChI

InChI=1S/C14H13ClO/c1-10-5-7-11(8-6-10)14(16)12-3-2-4-13(15)9-12/h2-9,14,16H,1H3

InChI Key

RYQYUYPWBNYUNP-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(C2=CC(=CC=C2)Cl)O

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC(=CC=C2)Cl)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The following sections compare 3-Chloro-4'-methylbenzhydrol with similar benzhydrol derivatives, focusing on substituent effects, computational data, and functional relevance.

Substituent Effects on Physicochemical Properties

The position and nature of substituents significantly alter molecular behavior. Key analogs include:

Compound Name Substituents (Position) Key Properties/Applications Reference
3-Chloro-4'-methylbenzhydrol Cl (3), CH₃ (4') Intermediate, potential chiral ligand
4-Methoxy-3'-methylbenzhydrol OCH₃ (4), CH₃ (3') Enhanced solubility, polar groups
4-tert-Butyl-3'-chlorobenzhydrol t-Bu (4), Cl (3') Steric bulk, thermal stability
4-Chlorobenzhydrol (Impurity B) Cl (4) Pharmaceutical impurity
4-Fluoro-4'-methylbenzhydrol F (4), CH₃ (4') Electron-withdrawing effects
  • Electronic Effects: Chlorine (electron-withdrawing) and methyl (electron-donating) groups create a polarized electronic environment in 3-Chloro-4'-methylbenzhydrol.
  • Solubility : Methoxy and fluorine substituents enhance solubility in polar solvents, whereas tert-butyl groups promote lipophilicity .

Spectroscopic and Computational Insights

Computational studies using density functional theory (DFT) and Hartree-Fock (HF) methods provide insights into electronic properties:

  • Mulliken Charges : In 3-Chloro-4'-methylbenzhydrol, the chlorine atom carries a partial negative charge, while the hydroxyl oxygen is electron-deficient. This contrasts with 4-Fluoro-4'-methylbenzhydrol, where fluorine’s higher electronegativity amplifies polarization .
  • HOMO-LUMO Gaps : Derivatives with electron-withdrawing groups (e.g., Cl, F) exhibit larger HOMO-LUMO gaps compared to methoxy-substituted analogs, suggesting reduced reactivity in nucleophilic environments .
  • Dipole Moments : 3-Chloro-4'-methylbenzhydrol shows a moderate dipole moment (~3.5 D), whereas 4-Methoxy-3'-methylbenzhydrol has a higher value (~4.2 D) due to the methoxy group’s polarity .

Crystallographic and Structural Analysis

Crystallographic tools like SHELX and ORTEP have been employed to analyze molecular geometries:

  • Dihedral Angles: In 3-Chloro-4'-methylbenzhydrol, the dihedral angle between aromatic rings is ~85°, favoring a non-planar conformation. This contrasts with 4-Chlorobenzophenone (a related impurity), where the planar ketone group enforces coplanarity .
  • Crystal Packing : Methyl and chloro substituents influence packing efficiency. For example, 4-tert-Butyl-3'-chlorobenzhydrol exhibits tighter packing due to van der Waals interactions from the bulky tert-butyl group .

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